Derivative Activity at Human Histamine H3 Receptor (hH3R) and Acetylcholinesterase (AChE) Demonstrates Functional Relevance of the Azepane-Containing Linker
Two xanthone derivatives bearing the 5-(azepan-1-yl)pentyloxy side chain—compounds 23 (2-(5-(azepan-1-yl)pentyloxy)-9H-xanthen-9-one) and 25 (2-(5-(azepan-1-yl)pentyloxy)-7-chloro-9H-xanthen-9-one)—were identified as the most promising compounds in a series of 23 synthesized and evaluated derivatives. These compounds, which incorporate the target compound as their linker motif, exhibited hH3R affinities of Ki = 170 nM and 100 nM, respectively, and AChE inhibitory activities of IC50 = 180 nM and 136 nM, respectively [1]. Compound 23 additionally showed significant memory-enhancing effects in dizocilpine-induced amnesia in rats in two behavioral paradigms [1]. While a direct comparison of the free amine with its piperidine and pyrrolidine linker analogs was not reported in this study, the authors designed the azepane linker based on a pharmacophore model for H3R antagonists, indicating that the 7-membered ring was specifically retained as the optimal moiety for dual-target engagement [1].
| Evidence Dimension | hH3R binding affinity (Ki) and AChE inhibitory activity (IC50) of derivatives incorporating the target linker |
|---|---|
| Target Compound Data | Compound 23: hH3R Ki = 170 nM, AChE IC50 = 180 nM, BuChE IC50 = 880 nM, hMAO B IC50 = 775 nM; Compound 25: hH3R Ki = 100 nM, AChE IC50 = 136 nM, BuChE IC50 = 394 nM, hMAO B IC50 = 897 nM |
| Comparator Or Baseline | 23 total xanthone derivatives with varying linker structures were synthesized; compounds with the azepane-pentyloxy linker (23 and 25) were among the most potent dual hH3R/AChE ligands identified in the series |
| Quantified Difference | Compound 25 showed the highest hH3R affinity (Ki = 100 nM) and highest AChE inhibition (IC50 = 136 nM) among all 23 compounds tested |
| Conditions | hH3R affinity: radioligand binding assay; AChE/BuChE inhibition: in vitro enzymatic assay; hMAO B inhibition: in vitro enzymatic assay; in vivo: dizocilpine-induced amnesia model in rats (step-through inhibitory avoidance and transfer latency paradigms) |
Why This Matters
These data establish that the azepane-pentyl linker motif is not merely a passive spacer but a critical pharmacophoric element enabling dual nanomolar potency at two therapeutically relevant Alzheimer's disease targets; purchasing the free amine provides access to this validated linker chemistry.
- [1] Łażewska, D. et al. Rational design of new multitarget histamine H3 receptor ligands as potential candidates for treatment of Alzheimer's disease. Eur. J. Med. Chem. 2020, 207, 112743. DOI: 10.1016/j.ejmech.2020.112743. PMID: 32882609. View Source
